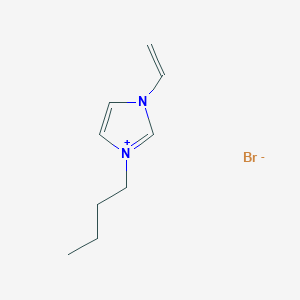
2-Bromo-6-fluoro-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-fluoro-3-hydroxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .
Mecanismo De Acción
Target of Action
Similar compounds like the siderophore myxochelin a, which also contains a hydroxybenzoic acid moiety, have been reported to inhibit human 5-lipoxygenase (5-lo) . 5-LO is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to leukotrienes .
Mode of Action
It’s known that benzylic positions in aromatic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and, consequently, its interaction with its targets .
Biochemical Pathways
Given its potential inhibition of 5-lo, it may impact the leukotriene synthesis pathway, thereby affecting inflammatory responses .
Pharmacokinetics
Factors such as the compound’s molecular weight (23501) and its physical form (powder) can influence its bioavailability.
Result of Action
If it does inhibit 5-lo as suggested, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses .
Action Environment
The compound is described as a powder that should be stored at room temperature , suggesting that factors such as temperature and humidity could potentially affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
The role of 2-Bromo-6-fluoro-3-hydroxybenzoic acid in biochemical reactions is not well-documented in the literature. It is known that benzoic acid derivatives can participate in a variety of biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that benzoic acid derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented. It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that benzoic acid derivatives can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is known that benzoic acid derivatives can interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that benzoic acid derivatives can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of a hydroxybenzoic acid precursor. One common method includes the bromination of 3-hydroxybenzoic acid followed by fluorination using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the use of bromine and fluorine sources, along with catalysts to enhance the reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.
Oxidation Products: The oxidation of the hydroxyl group leads to the formation of 2-Bromo-6-fluoro-3-carboxybenzoic acid.
Reduction Products: The reduction of the hydroxyl group results in the formation of 2-Bromo-6-fluoro-3-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-6-fluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoro-4-hydroxybenzoic acid: Similar structure with the hydroxyl group at a different position.
6-Bromo-2-fluoro-3-hydroxybenzoic acid: Similar structure with the bromine and fluorine atoms at different positions.
3-Bromo-2-fluoro-6-hydroxybenzoic acid: Similar structure with the bromine and fluorine atoms at different positions.
Uniqueness
2-Bromo-6-fluoro-3-hydroxybenzoic acid is unique due to its specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2-bromo-6-fluoro-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLVDVIHTDAFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














